4-ethyl-N'-phenylbenzenesulfonohydrazide
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Overview
Description
4-Ethyl-N’-phenylbenzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides These compounds are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-ethylbenzenesulfonyl chloride+phenylhydrazine→4-ethyl-N’-phenylbenzenesulfonohydrazide+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N’-phenylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 4-Methyl-N’-phenylbenzenesulfonohydrazide
- 4-Ethyl-N’-methylbenzenesulfonohydrazide
- 4-Propyl-N’-phenylbenzenesulfonohydrazide
Comparison: 4-Ethyl-N’-phenylbenzenesulfonohydrazide is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in specific applications where the ethyl group provides a distinct advantage in terms of binding affinity or reactivity.
Properties
IUPAC Name |
4-ethyl-N'-phenylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNAVIFYKPYESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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